1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate
Overview
Description
“1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione” is an organic molecule with a molecular weight of 204.22 g/mol . It has been shown to be a potent inhibitor of methylphenidate in vitro and in vivo . It is also shown to inhibit the transfer of certain substances .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Phenyl-1-(piperidin-1-yl)ethanone”, has been reported . The empirical formula is C13H17NO and the molecular weight is 203.2802 . The structure is also available as a 2d Mol file .Scientific Research Applications
Pharmacophore Development and Biological Interactions
- Arylcycloalkylamines, such as phenyl piperidines, exemplify pharmacophoric groups in antipsychotic agents. A study explored the contributions of arylalkyl substituents to potency and selectivity at D(2)-like receptors, indicating that composite structures are responsible for receptor selectivity and potency (Sikazwe et al., 2009).
Synthesis and Chemical Interactions
Research on nucleophilic aromatic substitution reactions involving piperidine with nitro-compounds has provided insights into reaction kinetics and mechanisms, which are crucial for understanding the chemical behavior of similar compounds (Pietra & Vitali, 1972).
A review of CO2 hydrate formation and dissociation, including its potential applications in cooling technologies, suggests relevance to understanding and utilizing the hydrate forms of various compounds for environmental and technological purposes (Sun & Kang, 2016).
Drug Development and Analysis
- The development of specific and sensitive analytical methods for drug compounds, as demonstrated by a study on linagliptin, underscores the importance of accurate quantification and stability testing in pharmaceutical research. Such methodologies could be applicable for the analysis of "1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate" and its derivatives (Rode & Tajne, 2021).
Safety and Hazards
“1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride” is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-phenyl-2-piperidin-4-ylethane-1,2-dione;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.H2O/c15-12(10-4-2-1-3-5-10)13(16)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLWBXMKWDRJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C(=O)C2=CC=CC=C2.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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